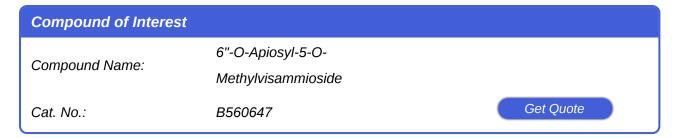




# Application Note: Mass Spectrometric Analysis of 6"-O-Apiosyl-5-O-Methylvisammioside

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction 6"-O-Apiosyl-5-O-Methylvisammioside is a complex chromone glycoside, a class of natural products known for their significant biological activities, including anti-inflammatory, antiviral, and antitumor properties.[1][2] This compound has been identified as a component in traditional herbal medicines.[3] Accurate structural elucidation and quantification are critical for research and quality control in drug discovery and natural product chemistry. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the analysis of such compounds.[4][5] This application note provides a detailed protocol for the identification and structural characterization of 6"-O-Apiosyl-5-O-Methylvisammioside using ESI-MS/MS.

Principle The method utilizes Ultra-High-Performance Liquid Chromatography (UPLC) for the separation of the target analyte from a complex matrix. The separated compound is then ionized using Electrospray Ionization (ESI) and analyzed by a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Tandem mass spectrometry (MS/MS) is performed via collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern, primarily involving the sequential cleavage of glycosidic bonds, allows for the confirmation of the sugar moieties and the structure of the aglycone core, providing a high degree of confidence in compound identification.[6][7]

# **Experimental Protocols**



## **Sample Preparation**

- Standard Solution: Accurately weigh 1 mg of **6"-O-Apiosyl-5-O-Methylvisammioside** standard. Dissolve in 1 mL of methanol or DMSO to prepare a 1 mg/mL stock solution. Further dilute with 50:50 methanol:water to achieve a working concentration of 1 μg/mL.
- Plant Extract: a. Homogenize 1 g of dried plant material into a fine powder. b. Perform ultrasonic-assisted extraction with 20 mL of 80% methanol for 30 minutes at 40°C. c.
  Centrifuge the mixture at 4000 rpm for 15 minutes. d. Collect the supernatant. Filter through a 0.22 µm syringe filter into an LC vial for analysis.

## **Liquid Chromatography Method**

The chromatographic separation is crucial for isolating the analyte from other matrix components.

Parameter	Value	
System	UPLC/HPLC System	
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)	
Mobile Phase A	Water with 0.1% Formic Acid	
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	
Gradient	5% B to 95% B over 15 min, hold for 3 min, reequilibrate	
Flow Rate	0.3 mL/min	
Column Temperature	40°C	
Injection Volume	2 μL	

## **Mass Spectrometry Method**

Analysis should be performed in both positive and negative ion modes for comprehensive structural data.[7]



Parameter	Positive Ion Mode (ESI+)	n Mode (ESI+) Negative Ion Mode (ESI-)	
Ion Source	Electrospray Ionization (ESI)	ctrospray Ionization (ESI) Electrospray Ionization (ESI)	
Capillary Voltage	3.5 kV	-3.0 kV	
Source Temperature	120°C	120°C	
Desolvation Temp.	350°C	350°C	
Cone Gas Flow	50 L/hr	50 L/hr	
Desolvation Gas	600 L/hr	600 L/hr	
Scan Range (MS)	m/z 100 - 1000	m/z 100 - 1000	
MS/MS Scan	Product Ion Scan	Product Ion Scan	
Collision Energy	Ramped 15-40 eV	Ramped 15-40 eV	

# **Data and Expected Results**

The molecular formula for **6"-O-Apiosyl-5-O-Methylvisammioside** is C27H36O14, with a monoisotopic mass of 584.2105 Da.[8]

#### **Full Scan Mass Spectra**

- Positive Mode: The protonated molecule [M+H]+ is expected at m/z 585.2183.
- Negative Mode: The deprotonated molecule [M-H]<sup>-</sup> is expected at m/z 583.2027.

# Tandem MS (MS/MS) Fragmentation Analysis

The fragmentation of O-glycosides typically begins with the cleavage of the glycosidic bond, resulting in the neutral loss of sugar units.[7] For **6"-O-Apiosyl-5-O-Methylvisammioside**, this involves the sequential loss of an apiose residue (a pentose, 132 Da) and a glucose residue (a hexose, 162 Da).

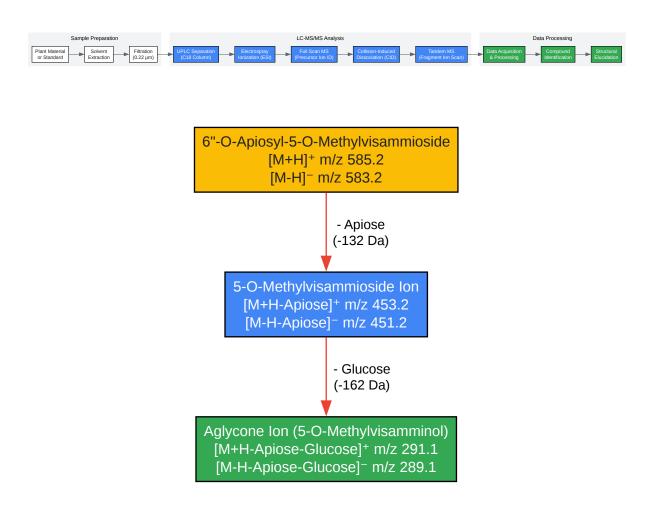
Table 1: Predicted Precursor and Fragment Ions for C27H36O14



Ion Description	Formula	Predicted m/z (ESI+)	Predicted m/z (ESI-)
Precursor Ion	[C27H36O14+H]+ / [C27H36O14-H]-	585.2183	583.2027
Loss of Apiose	[M+H-132]+ / [M-H- 132] <sup>-</sup>	453.1760	451.1604
Loss of Apiose + Glucose (Aglycone)	[M+H-132-162]+ / [M- H-132-162]-	291.1232	289.1076

The ion at m/z 453/451 corresponds to the protonated/deprotonated 5-O-Methylvisammioside molecule.[9][10] The aglycone ion at m/z 291/289 represents the core 5-O-Methylvisamminol structure. Further fragmentation of this aglycone can provide additional structural confirmation.

#### **Visualizations**





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